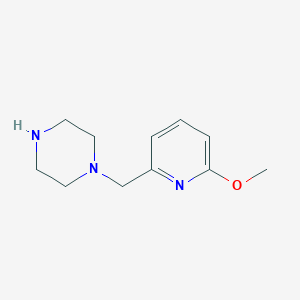
6-(Piperazin-1-ylmethyl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperazin-1-ylmethyl)pyridin-2-ol is a chemical compound that features a piperazine ring attached to a pyridine ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-ylmethyl)pyridin-2-ol typically involves the reaction of 2-hydroxypyridine with piperazine in the presence of a suitable base. One common method includes the use of formaldehyde as a methylene bridge-forming agent. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Piperazin-1-ylmethyl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-one derivatives, while substitution reactions can produce various functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
6-(Piperazin-1-ylmethyl)pyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Piperazin-1-ylmethyl)pyridin-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperazin-1-yl)ethan-1-ol
- 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol
- 3,3’-(Piperazine-1,4-diyl)bis(1-(9H-carbazol-9-yl)propan-2-ol)
Uniqueness
6-(Piperazin-1-ylmethyl)pyridin-2-ol is unique due to its specific structure, which combines a piperazine ring with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-[(6-methoxypyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-4-2-3-10(13-11)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3 |
Clave InChI |
OXVFQAFSTUKQSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxy)carbonyl]butanoic acid](/img/structure/B13554309.png)
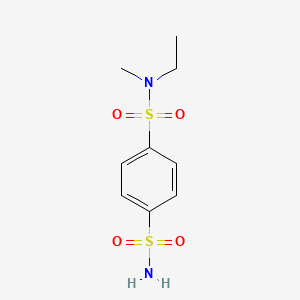
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)
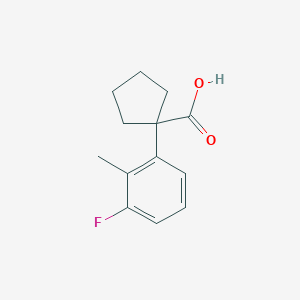


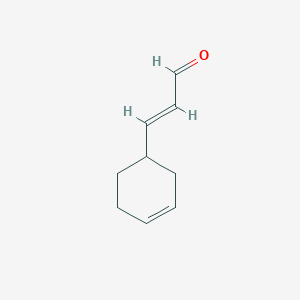
![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)

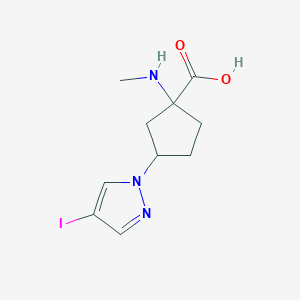

![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13554361.png)

